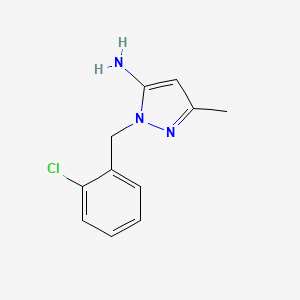

1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine

CAS No.: 3524-40-1

Cat. No.: VC3809242

Molecular Formula: C11H12ClN3

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3524-40-1 |

|---|---|

| Molecular Formula | C11H12ClN3 |

| Molecular Weight | 221.68 g/mol |

| IUPAC Name | 2-[(2-chlorophenyl)methyl]-5-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C11H12ClN3/c1-8-6-11(13)15(14-8)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3 |

| Standard InChI Key | LGFWCIXEKFJEIP-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)N)CC2=CC=CC=C2Cl |

| Canonical SMILES | CC1=NN(C(=C1)N)CC2=CC=CC=C2Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular formula of 1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is C₁₁H₁₂ClN₃, with a molecular weight of 221.68 g/mol . Key structural features include:

-

A pyrazole ring substituted with a methyl group at position 3 and an amine group at position 5.

-

A 2-chlorobenzyl group attached to the nitrogen at position 1.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 221.68 g/mol | |

| XLogP3 | 2.5 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 41.8 Ų |

The compound’s SMILES notation is CC1=NN(C(=C1)N)CC2=CC=CC=C2Cl, and its InChIKey is LGFWCIXEKFJEIP-UHFFFAOYSA-N .

Synthesis and Derivatives

Synthetic Routes

1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is typically synthesized via:

-

Condensation reactions: Refluxing 3-methyl-1H-pyrazol-5(4H)-one with 2-chlorobenzyl halides in the presence of a base (e.g., piperidine) .

-

Kabachnik-Fields reactions: Involving amines, aldehydes, and dialkyl phosphites to form α-aminophosphonate derivatives .

Table 2: Representative Synthesis Yields

Structural Derivatives

Modifications to the core structure include:

-

Hydrochloride salts: Improved solubility for pharmacological testing .

-

Glycosylated derivatives: Enhanced bioavailability via sugar moiety incorporation .

-

Heterocyclic hybrids: Fusion with triazoles or pyrimidines for anticancer activity .

Biological Activities

Anticancer Activity

Pyrazole derivatives exhibit notable antiproliferative effects. Key findings include:

-

In vitro screening: Compound 3f (a pyrazolo[1,5-a] triazine derivative) showed IC₅₀ values of 5.45 μM against MCF-7 breast cancer cells .

-

Mechanism: Inhibition of tubulin polymerization and interference with DNA replication .

Table 3: Anticancer Activity of Select Derivatives

| Compound | Cell Line (IC₅₀, μM) | Source |

|---|---|---|

| 3f | MCF-7: 5.45 | |

| 10a | MDA-MB-231: 9.47 | |

| Pyrazolo[3,4-d]pyrimidine | HCT-116: 14.0 |

Antimicrobial Activity

α-Aminophosphonate derivatives demonstrate broad-spectrum activity:

Applications and Future Directions

Pharmaceutical Applications

-

Oncology: Lead candidate for dual-action kinase inhibitors .

-

Antimicrobials: Potential for treating drug-resistant infections .

Agricultural Chemistry

Research Gaps

-

Toxicology: Limited in vivo data on long-term toxicity.

-

Structural optimization: Enhancing pharmacokinetics via prodrug strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume